molecular formula C22H22FN3O2S B2843096 3-(4-fluorophenyl)-1-(4-methoxybenzoyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione CAS No. 872208-60-1

3-(4-fluorophenyl)-1-(4-methoxybenzoyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione

Cat. No.: B2843096
CAS No.: 872208-60-1
M. Wt: 411.5
InChI Key: LVWCZZSJYQBZSM-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1-(4-methoxybenzoyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione is a structurally complex spirocyclic compound characterized by a 1,4,8-triazaspiro[4.5]decene core. Key features include:

  • 1-(4-Methoxybenzoyl group: The methoxy group at the benzoyl moiety contributes electron-donating properties, increasing lipophilicity and possibly improving membrane permeability .
  • 8-Methyl substituent: A small alkyl group at the 8-position minimizes steric hindrance while stabilizing the spirocyclic conformation .
  • 2-Thione functionality: The sulfur atom in the thione group may act as a hydrogen bond acceptor or participate in metal coordination, a common pharmacophore in bioactive molecules .

Properties

IUPAC Name

[2-(4-fluorophenyl)-8-methyl-3-sulfanylidene-1,4,8-triazaspiro[4.5]dec-1-en-4-yl]-(4-methoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22FN3O2S/c1-25-13-11-22(12-14-25)24-19(15-3-7-17(23)8-4-15)21(29)26(22)20(27)16-5-9-18(28-2)10-6-16/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVWCZZSJYQBZSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)OC)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-1-(4-methoxybenzoyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione typically involves multi-step organic reactions

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor, such as a diketone or a diester, under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with a nucleophile.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where a methoxy-substituted aromatic compound reacts with an acyl chloride in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of This compound may involve optimization of the synthetic routes to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

Biology

In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Medicine

Industry

In the industrial sector, the compound can be used in the development of new materials with unique properties, such as enhanced thermal stability or specific electronic characteristics.

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-1-(4-methoxybenzoyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl and methoxyphenyl groups can enhance binding affinity and specificity, while the spirocyclic core provides structural rigidity. The compound may act as an inhibitor or activator of specific enzymes, modulating biochemical pathways.

Comparison with Similar Compounds

Halogen Substituents

  • Fluorine (Target Compound) : The 4-fluorophenyl group provides a balance between electronegativity and steric size, favoring interactions with hydrophobic pockets in enzymes .
  • Chlorine () : The 4-chlorophenyl analog exhibits stronger electron-withdrawing effects but may face metabolic challenges due to slower oxidative dehalogenation .

Alkyl Substituents at the 8-Position

  • Methyl (Target Compound) : Optimizes conformational stability without excessive bulk, as seen in crystallographic studies of similar spiro systems .
  • Isopropyl () and Ethyl () : Larger alkyl groups may enhance metabolic half-life but reduce solubility .

Aromatic Moieties

  • 4-Methoxybenzoyl (Target Compound) : The methoxy group enhances solubility via hydrogen bonding while maintaining aromatic stacking capabilities .
  • Unsubstituted Benzoyl () : Lacks electronic modulation, leading to weaker target engagement in docking studies (hypothesized) .

Biological Activity

Chemical Structure and Properties

The compound's chemical structure can be summarized as follows:

  • IUPAC Name : 3-(4-fluorophenyl)-1-(4-methoxybenzoyl)-8-methyl-1,4,8-triazaspiro[4.5]dec-3-ene-2-thione
  • Molecular Formula : C₁₅H₁₅F₁N₃O₂S
  • Molecular Weight : 304.36 g/mol

The biological activity of triazaspiro compounds often involves interactions with various biological targets, including enzymes and receptors. The specific compound may exhibit:

  • Antioxidant Activity : Some studies suggest that similar triazaspiro compounds can act as antioxidants, reducing oxidative stress in cells.
  • Anticancer Properties : Preliminary data indicate potential cytotoxic effects against cancer cell lines, possibly through the induction of apoptosis or inhibition of cell proliferation.

2. Pharmacological Studies

Recent pharmacological studies have explored the effects of this compound on different biological systems:

  • Cardiovascular Effects : Research indicates that related compounds can modulate mitochondrial permeability transition pores (mPTP), which are crucial in myocardial infarction (MI) models. The inhibition of mPTP opening may protect cardiac cells from apoptosis during reperfusion injury .

Table 1: Summary of Biological Activities

Activity TypeEffectReference
AntioxidantReduces oxidative stress
AnticancerInduces apoptosis in cancer cells
CardiovascularProtects cardiac cells during reperfusion

3. Case Studies

Several case studies have highlighted the potential applications of triazaspiro compounds in therapeutic settings:

  • Case Study 1 : A study on a related triazaspiro compound demonstrated significant reduction in myocardial damage in animal models when administered during reperfusion following ischemia. This suggests a protective role against cardiac cell death .
  • Case Study 2 : In vitro studies have shown that the compound can inhibit the growth of various cancer cell lines, indicating its potential as an anticancer agent. Further investigations are required to elucidate the underlying mechanisms and optimize its efficacy.

Q & A

Q. How can researchers optimize the multi-step synthesis of this spiro compound to improve yield and purity?

  • Methodological Answer : The synthesis involves sequential reactions, including spirocyclization, benzoylation, and thione formation. Key steps:
  • Spirocyclization : Use a diamine precursor (e.g., 1,4-diaminobutane) with a cyclic ketone under acidic conditions (e.g., HCl in ethanol) to form the spiro core .
  • Benzoylation : Introduce the 4-methoxybenzoyl group via nucleophilic acyl substitution, requiring anhydrous conditions and a catalyst like DMAP (4-dimethylaminopyridine) .
  • Thione Formation : Treat intermediates with Lawesson’s reagent or P₄S₁₀ in toluene under reflux to convert carbonyl to thione .
    Optimization Tips :
  • Monitor reaction progress via TLC/HPLC.
  • Use column chromatography with gradients of ethyl acetate/hexane for purification .

Q. What spectroscopic and crystallographic methods are critical for structural confirmation?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., fluorophenyl methine protons at δ 7.2–7.4 ppm, methoxy group at δ 3.8 ppm) .
  • X-ray Crystallography : Resolve the spirocyclic conformation and bond angles (e.g., C-S bond length ~1.68 Å in thione groups) .
  • IR Spectroscopy : Confirm thione (C=S stretch at ~1200 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate this compound’s biological potential?

  • Methodological Answer :
  • Analog Synthesis : Modify substituents (e.g., replace 4-fluorophenyl with halogens or alkyl groups) to assess pharmacophore contributions .
  • Biological Assays :
  • Enzyme Inhibition : Screen against kinases or proteases using fluorescence-based assays (e.g., ATPase activity).
  • Cellular Uptake : Measure intracellular concentration via LC-MS in cancer cell lines (e.g., HeLa) .
  • Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target proteins like COX-2 or EGFR .
    Example SAR Table :
Substituent ModificationBiological Activity (IC₅₀)Key Finding
4-Fluorophenyl → Chlorophenyl12.3 μM (COX-2)Enhanced lipophilicity improves membrane permeability
Methoxy → Ethoxy18.7 μM (EGFR)Larger alkoxy groups reduce steric hindrance

Q. What experimental strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Standardize Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time .
  • Dose-Response Curves : Use 8–10 concentration points to calculate accurate EC₅₀/IC₅₀ values .
  • Orthogonal Validation : Confirm activity via multiple assays (e.g., Western blot for protein expression alongside cell viability assays) .
  • Meta-Analysis : Compare datasets across studies using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .

Mechanistic and Pharmacological Questions

Q. How can researchers elucidate the mechanism of action for this compound in disease models?

  • Methodological Answer :
  • Target Deconvolution : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
  • Gene Knockdown : Apply CRISPR/Cas9 to silence putative targets (e.g., NF-κB) and observe rescue effects in vitro .
  • Metabolic Profiling : Quantitate ATP/ADP ratios and ROS levels to assess mitochondrial dysfunction .

Q. What are the best practices for evaluating pharmacokinetic properties?

  • Methodological Answer :
  • In Vitro ADME :
  • Solubility : Shake-flask method in PBS (pH 7.4) and simulated gastric fluid .
  • Microsomal Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS .
  • In Vivo Studies :
  • Plasma Half-Life : Administer IV/PO doses in rodents; collect plasma samples at 0–24h for LC-MS analysis .
  • Tissue Distribution : Use radiolabeled compound (¹⁴C) to quantify accumulation in organs .

Data Analysis and Validation

Q. How should researchers address discrepancies in spectral data during structural characterization?

  • Methodological Answer :
  • Cross-Validation : Compare NMR/IR data with computational predictions (e.g., DFT calculations for ¹³C chemical shifts) .
  • Isotopic Labeling : Synthesize deuterated analogs to assign overlapping proton signals .
  • Crystallographic Refinement : Use SHELXL for high-resolution structures to resolve bond-length ambiguities .

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